molecular formula C23H22ClN3OS B2995304 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide CAS No. 681268-52-0

1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide

Cat. No.: B2995304
CAS No.: 681268-52-0
M. Wt: 423.96
InChI Key: KWRKKCGFARUESB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the cyclopentane-1-carboxamide moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide: shares similarities with other heterocyclic compounds such as pyrazoles and thiophenes.

    Pyrazole derivatives: Known for their diverse biological activities and synthetic versatility.

    Thiophene derivatives: Widely used in materials science for their electronic properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for a wide range of chemical modifications and applications. Its ability to interact with various biological targets makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)25-21-19-14-29-15-20(19)26-27(21)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRKKCGFARUESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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